molecular formula C23H32N2O6 B4893769 2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol

2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol

Cat. No. B4893769
M. Wt: 432.5 g/mol
InChI Key: NWWFYSHJIMQKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of phenethylamines. It is commonly known as TFMPP, which stands for 3-trifluoromethylphenylpiperazine. TFMPP is a psychoactive drug that has been used for recreational purposes. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically on the 5-HT1A and 5-HT2A receptors. This activity is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
TFMPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its therapeutic effects. TFMPP has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is that it is relatively easy to synthesize. However, TFMPP is a psychoactive drug and must be handled with care. Additionally, the exact mechanism of action of TFMPP is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are a number of future directions for research on TFMPP. One area of interest is the development of more selective serotonin receptor agonists that may have fewer side effects than TFMPP. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and to identify potential therapeutic applications for this compound.

Synthesis Methods

TFMPP can be synthesized through the reaction of 3-trifluoromethylphenylhydrazine with 3,4,5-trimethoxybenzylchloride followed by the reaction of the resulting product with 2,6-dimethoxy-4-formylphenol. The synthesis of TFMPP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TFMPP has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. TFMPP has also been investigated as a potential treatment for Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2,6-dimethoxy-4-[[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6/c1-27-18-10-16(11-19(28-2)22(18)26)14-24-6-8-25(9-7-24)15-17-12-20(29-3)23(31-5)21(13-17)30-4/h10-13,26H,6-9,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWFYSHJIMQKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol

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